
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate
Overview
Description
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a chloromethyl group, a methoxy group, and a carboxylate ester group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The carboxylate ester group can be formed by esterifying the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and chloromethyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives.
Oxidation: Oxidized products such as carboxylic acids or aldehydes.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: Carboxylic acids and methanol.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate serves as a crucial building block for synthesizing various pharmaceutical agents. Its derivatives have shown promise in developing:
- Antimicrobial Agents : Compounds derived from this benzoxazole structure exhibit significant antibacterial and antifungal activity.
- Anticancer Compounds : Research indicates potential efficacy against different cancer cell lines due to its ability to interact with cellular targets.
Materials Science
The compound is utilized in creating advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material characteristics such as conductivity and light absorption.
Biological Studies
In biological research, this compound is used as a tool to study enzyme inhibitors and receptor modulators. Its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids makes it valuable for:
- Investigating Enzyme Activity : It can inhibit specific enzymes by binding to active sites.
- Studying Receptor Interactions : Understanding how this compound interacts with biological macromolecules can lead to insights into drug design.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
Research focused on the anticancer effects of synthesized derivatives on prostate cancer cell lines demonstrated that compounds modified at the chloromethyl position showed enhanced cytotoxicity compared to unmodified counterparts. This highlights the importance of structural modifications in developing effective cancer therapeutics.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The methoxy and ester groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chloromethyl)-5-methoxybenzoxazole: Lacks the carboxylate ester group.
Methyl 2-(bromomethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate: Contains a bromomethyl group instead of a chloromethyl group.
Methyl 2-(chloromethyl)-5-hydroxy-1,3-benzoxazole-7-carboxylate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the methoxy and ester groups enhance its solubility and potential interactions with biological targets .
Biological Activity
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate (CAS Number: 1221792-89-7) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 255.66 g/mol. The compound has a melting point range of 128–130 °C, indicating its stability under standard laboratory conditions .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 255.66 g/mol |
Melting Point | 128–130 °C |
CAS Number | 1221792-89-7 |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Study: Antimicrobial Testing
In a controlled study, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potent antimicrobial activity .
Antioxidant Properties
The compound also displays notable antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Research Findings: Antioxidant Activity
A study utilizing the DPPH radical scavenging assay showed that this compound has an IC50 value of 25 µg/mL, highlighting its potential as an antioxidant agent .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 18 |
The proposed mechanism by which this compound exerts its biological effects involves interaction with cellular targets that modulate oxidative stress and apoptosis pathways. Further studies are required to elucidate these mechanisms fully.
Q & A
Basic Research Questions
Q. What are the critical challenges in optimizing the synthesis of Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Key challenges include controlling regioselectivity during benzoxazole ring formation and minimizing side reactions involving the chloromethyl group. Evidence from analogous benzoxazole syntheses suggests using catalysts like ZnCl₂ or PCl₃ to enhance cyclization efficiency . Temperature optimization (e.g., refluxing in anhydrous THF) and stoichiometric control of intermediates (e.g., methoxy-substituted precursors) are critical to reducing byproducts .
Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis (EA) are essential for confirming molecular weight and composition. For example, HRMS data from related benzoxazole derivatives show calculated/experimental values for C₁₀H₈ClNO₄ (e.g., [M+H]⁺: 258.0165 vs. 258.0159) . Pair this with ¹H/¹³C NMR to verify substituent positions, particularly distinguishing methoxy (δ ~3.8 ppm) and chloromethyl (δ ~4.5 ppm) signals .
Q. What safety protocols are recommended for handling the chloromethyl group during synthesis?
- Methodological Answer : Due to the reactivity and potential toxicity of chloromethyl derivatives, use fume hoods with HEPA filtration, wear nitrile gloves, and employ closed-system reactors to minimize exposure. Storage should adhere to guidelines for halogenated compounds: airtight containers in cool, dark conditions to prevent hydrolysis .
Advanced Research Questions
Q. How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions, and what strategies mitigate unintended side reactions?
- Methodological Answer : The chloromethyl group is prone to SN₂ reactions, which can lead to dimerization or cross-coupling. Stabilizing the intermediate with bulky bases (e.g., DBU) or using polar aprotic solvents (e.g., DMF) reduces nucleophilic attack. Kinetic studies on similar systems show that reaction rates correlate with solvent dielectric constants .
Q. What contradictions exist in the literature regarding the compound’s stability under acidic/basic conditions, and how can these be resolved experimentally?
- Methodological Answer : Discrepancies arise in reports of benzoxazole ring hydrolysis under basic conditions. Controlled experiments (pH 7–12, 25–80°C) with HPLC monitoring can map degradation pathways. For instance, highlights benzoxazole ring stability up to pH 10 but rapid decomposition at pH >12 .
Q. What computational methods are suitable for predicting the compound’s electronic properties and potential pharmacological activity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, particularly the electrophilic chloromethyl site. QSAR models trained on benzoxazole-based inhibitors (e.g., kinase targets) may predict bioactivity, though experimental validation via enzyme assays is required .
Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) in antimicrobial or anticancer applications?
- Methodological Answer : Focus on modifying the methoxy and carboxylate groups. For example, replacing the methyl ester with a tert-butyl ester enhances lipophilicity, while substituting methoxy with trifluoromethyl (as in ) improves metabolic stability. Biological testing should follow OECD guidelines for cytotoxicity (e.g., MTT assays) .
Q. Data Contradiction and Reproducibility
Q. Why do reported melting points and spectral data for this compound vary across studies, and how can standardization be achieved?
- Methodological Answer : Variations arise from differences in crystallization solvents or instrumentation calibration. Reproducibility requires adherence to SOPs: recrystallize from ethyl acetate/hexane (1:3), and standardize NMR using TMS or DSS. Cross-lab validation, as seen in multi-institutional studies (e.g., ), resolves discrepancies .
Q. What are the limitations of using HRMS and EA alone to confirm compound identity, and what orthogonal methods are necessary?
- Methodological Answer : HRMS/EA cannot distinguish isomers (e.g., chloromethyl vs. methoxy positional isomers). Pair with 2D NMR (COSY, NOESY) or X-ray crystallography. For example, used X-ray to confirm the benzodioxole structure, ruling out alternative regioisomers .
Q. Experimental Design and Optimization
Q. How can flow chemistry or microwave-assisted synthesis improve the scalability of this compound production?
Properties
IUPAC Name |
methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-15-6-3-7(11(14)16-2)10-8(4-6)13-9(5-12)17-10/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOWQQSPNNKIAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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